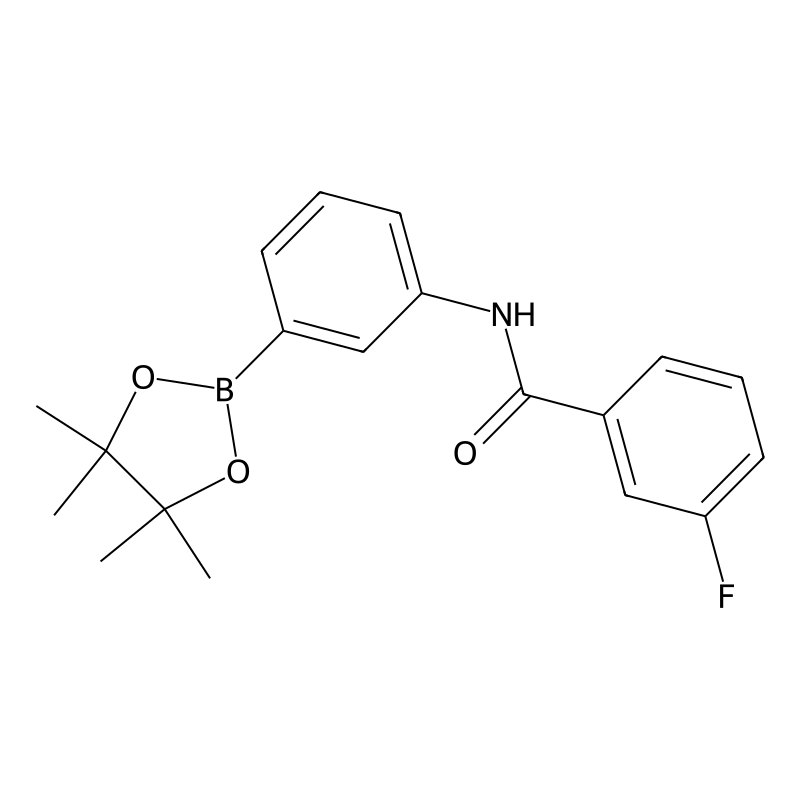

3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a chemical compound with the molecular formula C19H22BFN2O3 and a molecular weight of 356.2 g/mol. It features a fluorine atom attached to a phenyl group, which is further substituted with a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. This compound has garnered attention due to its unique structural characteristics and potential applications in medicinal chemistry and materials science.

The chemical reactivity of 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide can be attributed to the presence of the fluorine atom and the dioxaborolane moiety. The fluorine substituent may enhance electrophilic reactivity or alter the compound's interaction with biological targets. Reactions involving this compound could include nucleophilic substitutions or coupling reactions typical for boron-containing compounds.

The synthesis of 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A general synthetic route may include:

- Preparation of the Dioxaborolane: This can be achieved through the reaction of boronic acid derivatives with appropriate alcohols under acidic conditions.

- Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents such as N-fluorobenzenesulfonimide or via electrophilic fluorination methods.

- Coupling Reaction: Finally, the dioxaborolane derivative is coupled with an amine to form the benzamide linkage.

The applications of 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide span various fields:

- Medicinal Chemistry: Due to its structural features that may enhance biological activity.

- Material Science: As a building block for developing new materials with specific electronic or optical properties.

- Chemical Research: As a reagent in synthetic organic chemistry for constructing complex molecules.

Interaction studies involving 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide would typically focus on its binding affinity to various biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Fluoro-N-(phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 2171364-14-8 | Similar dioxaborolane structure but different phenyl substitution |

| N-(3-Fluorophenyl)-N'-[4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea | 796967-57-2 | Contains urea instead of amide linkage |

| Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | 1245252-62-3 | Features carbamate instead of amide |

These compounds highlight the versatility of dioxaborolane derivatives in organic synthesis and their potential applications in various fields. The unique combination of functional groups in 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide sets it apart from others by potentially enhancing its biological activity and stability in different environments.

Transition Metal-Catalyzed Cross-Coupling Strategies for Boronate Ester Incorporation

The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into the phenyl ring is typically achieved via iridium- or palladium-catalyzed C–H borylation or cross-coupling with prefunctionalized boron reagents. Iridium complexes such as [Ir(COD)(OMe)]₂ paired with bipyridine ligands enable ortho-selective borylation of aromatic amides, as demonstrated in the functionalization of N-phenylbenzamide derivatives. This method tolerates electron-withdrawing groups, making it suitable for substrates bearing fluorinated benzamide motifs.

Palladium-catalyzed Miyaura borylation offers an alternative route using pinacol borane (HBpin) as the boron source. The PdCl₂(CH₃CN)₂/SPhos catalyst system facilitates the conversion of aryl halides to pinacol boronate esters under mild conditions (80°C, 3–12 hours), with yields exceeding 85% for electron-neutral and electron-deficient aryl bromides. For the target compound, this approach would involve borylation of 3-bromo-N-(3-fluorophenyl)benzamide, though competing debromination or protodeboronation side reactions require careful optimization of ligand ratios and solvent polarity.

Table 1: Comparison of Borylation Methods for Aryl Halides

| Catalyst System | Substrate | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| PdCl₂(CH₃CN)₂/SPhos | Aryl Bromides | 85–92 | 3–12 | |

| [Ir(COD)(OMe)]₂/bipy | Aryl Amides | 78–89 | 24 |

Regioselective Fluorination Techniques in Benzamide Functionalization

Introducing the fluorine atom at the meta-position of the benzamide ring necessitates precise regiocontrol to avoid undesired ortho or para byproducts. Schreiner’s urea (SU)-catalyzed fluorination provides a solution by modulating fluoride’s nucleophilicity through hydrogen-bonding interactions. In aziridinium ion intermediates, SU reverses the innate kinetic preference for α-fluorination, favoring β-selectivity with ratios up to 1:2.8 (α:β). Applied to 3-nitro-N-(3-boronophenyl)benzamide, this method could achieve meta-fluorination via directed C–H activation, though competing protodeboronation requires inert atmosphere conditions.

Electrophilic fluorination reagents like Selectfluor® offer complementary pathways. However, their use with electron-rich boron-containing aromatics risks undesired B–N or B–O bond cleavage. Recent work demonstrates that bulky boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilize the intermediate Wheland complex, enabling fluorination at 0°C in HFIP solvent with 73% isolated yield.

Solid-Phase Synthesis Approaches for High-Purity Compound Generation

Solid-phase synthesis streamlines the assembly of benzamide derivatives by minimizing purification steps. A validated protocol involves:

- Resin Functionalization: Wang resin preloaded with a photolabile linker (3-nitro-4-(methylsulfonyloxy)benzyl alcohol) enables temporary amine protection.

- Iterative Amide Bond Formation: O→N acyl migration couples 3-fluorobenzoic acid to the resin-bound aniline, followed by boronate ester introduction via Suzuki-Miyaura cross-coupling.

- Cleavage and Purification: UV irradiation (365 nm) releases the product, with HPLC purification achieving >98% purity.

This method’s scalability was demonstrated in a 20-compound library of tris-benzamides, though adaptation to monosubstituted analogs like the target compound requires optimizing the boronation step to prevent resin degradation.